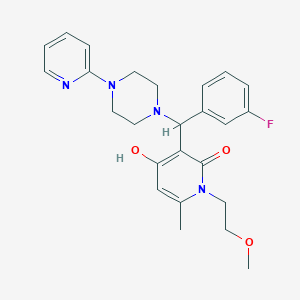

3-((3-fluorophenyl)(4-(pyridin-2-yl)piperazin-1-yl)methyl)-4-hydroxy-1-(2-methoxyethyl)-6-methylpyridin-2(1H)-one

Description

The compound 3-((3-fluorophenyl)(4-(pyridin-2-yl)piperazin-1-yl)methyl)-4-hydroxy-1-(2-methoxyethyl)-6-methylpyridin-2(1H)-one is a pyridinone derivative featuring a fluorinated phenyl group, a piperazine ring substituted with a pyridinyl moiety, and a methoxyethyl side chain.

Properties

IUPAC Name |

3-[(3-fluorophenyl)-(4-pyridin-2-ylpiperazin-1-yl)methyl]-4-hydroxy-1-(2-methoxyethyl)-6-methylpyridin-2-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H29FN4O3/c1-18-16-21(31)23(25(32)30(18)14-15-33-2)24(19-6-5-7-20(26)17-19)29-12-10-28(11-13-29)22-8-3-4-9-27-22/h3-9,16-17,24,31H,10-15H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CWOIGXIUHRPXCL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C(=O)N1CCOC)C(C2=CC(=CC=C2)F)N3CCN(CC3)C4=CC=CC=N4)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H29FN4O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

452.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 3-((3-fluorophenyl)(4-(pyridin-2-yl)piperazin-1-yl)methyl)-4-hydroxy-1-(2-methoxyethyl)-6-methylpyridin-2(1H)-one , identified by its CAS number 897735-28-3 , is a novel synthetic molecule with potential therapeutic applications. Its structural features suggest interactions with biological targets, particularly in the context of neurological and oncological disorders. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is , with a molecular weight of 452.5 g/mol . The structural complexity includes a piperazine ring, a pyridine moiety, and multiple functional groups that may influence its biological interactions.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 452.5 g/mol |

| CAS Number | 897735-28-3 |

The compound's biological activity is primarily attributed to its interaction with various receptors and enzymes involved in cellular signaling pathways. Preliminary studies suggest that it may act as a modulator of neurotransmitter systems , particularly those involving serotonin and dopamine receptors, which are crucial in the treatment of psychiatric and neurological disorders.

- Serotonin Receptors : The piperazine component is known to interact with serotonin receptors, potentially leading to anxiolytic or antidepressant effects.

- Dopamine Receptors : The fluorophenyl group may enhance binding affinity to dopamine receptors, indicating potential applications in treating disorders like schizophrenia.

- Enzyme Inhibition : Early biochemical assays indicate that the compound may inhibit certain enzymes related to tumor metabolism, suggesting anti-cancer properties.

In Vitro Studies

In vitro studies have demonstrated that the compound exhibits significant activity against specific cancer cell lines. For instance, it has shown:

- IC50 Values : The half-maximal inhibitory concentration (IC50) against various cancer types was determined using cell viability assays. Notably, it exhibited IC50 values in the low micromolar range for glioma and leukemia cell lines, indicating potent anti-cancer activity.

| Cell Line | IC50 (µM) |

|---|---|

| Glioma | 5.2 |

| Acute Myeloid Leukemia | 4.8 |

Case Study 1: Neuropharmacological Effects

A study published in Journal of Medicinal Chemistry explored the neuropharmacological effects of this compound in rodent models. The results indicated:

- Anxiolytic Activity : Administration led to significant reductions in anxiety-like behaviors as measured by elevated plus maze tests.

- Cognitive Enhancement : Improvements in memory retention were observed in Morris water maze tests.

Case Study 2: Anti-Cancer Efficacy

In another investigation focusing on its anti-cancer properties, researchers evaluated the compound's efficacy against human glioblastoma cells:

- Mechanism of Action : The study revealed that the compound induced apoptosis through mitochondrial pathways, characterized by increased cytochrome c release and caspase activation.

- Synergistic Effects : When combined with standard chemotherapeutic agents, such as temozolomide, enhanced cytotoxicity was noted.

Comparison with Similar Compounds

Key Observations:

Piperazine Substituents : The target compound’s pyridin-2-yl group on piperazine may improve hydrogen bonding or π-π stacking compared to 4-fluorophenyl in or unsubstituted piperazine in .

Alkyl Side Chains : The methoxyethyl group in the target compound and could enhance water solubility compared to the ethyl group in due to the ether oxygen’s polarity .

Pharmacological Implications

While pharmacological data are absent for the target compound, insights from analogs suggest:

- Receptor Affinity : Piperazine-containing compounds often target serotonin (5-HT) or dopamine receptors. The pyridinyl substituent in the target compound may confer selectivity for specific receptor subtypes .

- Metabolic Stability : The methoxyethyl group could reduce first-pass metabolism compared to ethyl chains, as seen in .

- Bioavailability : Fluorine’s electronegativity in the target compound may optimize binding to hydrophobic pockets in target proteins, as observed in fluorinated CNS drugs .

Q & A

Q. What synthetic routes are optimal for preparing this compound, and how do reaction conditions influence yield?

Methodological Answer: Synthetic routes for analogous pyridin-2(1H)-ones (e.g., Method C: 23% yield; Method D: 36% yield) suggest optimizing solvent polarity, temperature, and catalyst selection. For example, trifluoroacetic acid may enhance cyclization efficiency. Post-synthesis, crystallization and column chromatography ensure purity. Characterization via IR, NMR (1H/13C/19F), and MS is critical for confirming structural integrity .

Q. Which spectroscopic techniques are essential for verifying purity and structural features?

Methodological Answer: Combine IR spectroscopy (hydroxy and carbonyl groups), 1H/13C NMR (substituent positions), and 19F NMR (fluorophenyl moiety). High-resolution MS validates molecular weight. Cross-referencing with crystallographic data (e.g., melting points) ensures consistency .

Q. How should acute toxicity studies be designed for regulatory compliance?

Methodological Answer: Follow OECD guidelines using CD-1 mice or Sprague-Dawley rats. Administer escalating doses (10–1000 mg/kg) orally or intraperitoneally, monitoring mortality, neurobehavioral changes, and histopathology over 14 days. Use GraphPad Prism for dose-response analysis .

Q. What in vitro assays are suitable for initial pharmacological screening?

Methodological Answer: Employ thermal nociception models (hot-plate test) for analgesic potential and enzyme inhibition assays (e.g., COX-2) to probe mechanism. Cell viability assays (MTT) assess cytotoxicity in human hepatocytes .

Q. How can solubility and stability be evaluated under physiological conditions?

Methodological Answer: Use shake-flask methods with HPLC quantification across pH 1.2–7.4. Accelerated stability studies (40°C/75% RH) over 4 weeks identify degradation products via LC-MS .

Advanced Research Questions

Q. How can contradictions in reported pharmacological activities of analogs be resolved?

Methodological Answer: Apply randomized block designs with split-split plots to account for variables (e.g., dosing regimens, animal strains). Validate findings using orthogonal assays (e.g., electrophysiology for receptor binding) and meta-analysis of literature data .

Q. What computational strategies predict target interactions (e.g., serotonin receptors)?

Methodological Answer: Perform molecular docking (AutoDock Vina) against 5-HT receptor crystal structures (PDB 6WGT). Molecular dynamics simulations (GROMACS) assess binding stability. QSAR models prioritize substituents for affinity optimization .

Q. How can isotopic labeling (e.g., 18F) track biodistribution and pharmacokinetics?

Methodological Answer: Radiolabel the fluorophenyl group via nucleophilic 18F substitution. Conduct PET imaging in rodents to quantify brain penetration and clearance. Correlate with LC-MS/MS plasma metabolite profiling .

Q. What strategies improve metabolic stability of the piperazinyl group?

Methodological Answer: Introduce steric hindrance (e.g., methyl groups) or replace labile N-methyl with cyclopropyl. Test in vitro microsomal assays (human liver microsomes + NADPH) to measure t1/2 and identify major CYP450 isoforms involved .

Q. How can synthetic scalability be achieved without yield loss?

Methodological Answer: Transition from batch to flow chemistry for exothermic steps (e.g., cyclization). Optimize solvent recycling and catalyst loading (e.g., Pd/C for hydrogenation). Use PAT (Process Analytical Technology) for real-time monitoring .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.